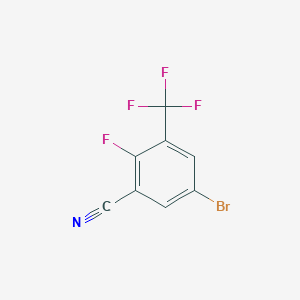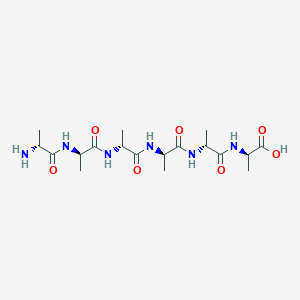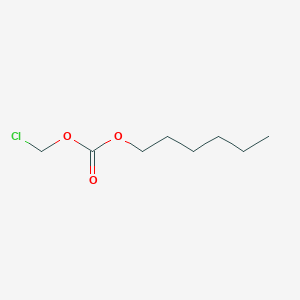
tert-Butyl-6-(Chlormethyl)-1H-Indol-1-carboxylat
Übersicht
Beschreibung
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Biochemische Analyse
Biochemical Properties
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as alcohol dehydrogenases, which catalyze the reduction of carbonyl compounds to alcohols. The presence of the chloromethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of various bioactive molecules .
In addition to enzymes, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can interact with proteins through covalent modifications. The indole ring structure facilitates π-π interactions with aromatic amino acids, while the tert-butyl group provides steric hindrance that can influence the binding affinity and specificity of the compound towards target proteins .
Cellular Effects
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling by interacting with key signaling proteins, leading to alterations in downstream signaling cascades. For instance, it can inhibit the activity of kinases involved in phosphorylation events, thereby affecting the regulation of gene expression .
Furthermore, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can influence cellular metabolism by affecting the activity of metabolic enzymes. It has been observed to inhibit the activity of certain dehydrogenases, leading to changes in the levels of metabolic intermediates and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate involves several key interactions at the molecular level. This compound can form covalent bonds with nucleophilic residues in enzymes and proteins, leading to enzyme inhibition or activation. The chloromethyl group is particularly reactive, allowing for the formation of covalent adducts with cysteine and lysine residues .
Additionally, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can induce changes in gene expression by modulating transcription factors and other regulatory proteins. The indole ring structure allows for binding to DNA and RNA, potentially influencing the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions without significant adverse effects . At higher doses, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . The presence of the tert-butyl group can influence the metabolic stability and clearance of the compound, affecting its overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can localize to various cellular compartments, including the cytoplasm and nucleus, where it can exert its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate typically involves the chloromethylation of an indole derivative followed by esterification. One common method is the reaction of 6-(chloromethyl)-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alcohol derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The indole ring can interact with various receptors and enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 6-(bromomethyl)-1H-indole-1-carboxylate
- tert-Butyl 6-(iodomethyl)-1H-indole-1-carboxylate
- tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is unique due to its specific reactivity profile, influenced by the presence of the chloromethyl group. This group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl 6-(chloromethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEESPQCUYZPFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)

![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)

![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)





